molecular formula C16H17N3O2S B4701609 N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Numéro de catalogue B4701609
Poids moléculaire: 315.4 g/mol
Clé InChI: HMLHNIIYDVDDLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein tyrosine kinase (PTK) that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent.

Mécanisme D'action

N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide works by inhibiting the activity of PTK, which is a type of enzyme that plays a key role in cell signaling and regulation. By inhibiting PTK activity, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can disrupt the signaling pathways that are involved in cancer cell growth and immune cell activation, leading to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide have been extensively studied in preclinical models. In cancer models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the B-cell receptor signaling pathway. In autoimmune disease models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the activation and proliferation of immune cells, as well as reduce the production of inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its specificity for PTK, which reduces the risk of off-target effects and toxicity. In addition, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, one limitation of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its relatively low potency compared to other PTK inhibitors, which may limit its efficacy in certain disease models.

Orientations Futures

There are several potential future directions for research on N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One direction is to further optimize the chemical structure of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide to improve its potency and selectivity for PTK. Another direction is to evaluate the efficacy of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in clinical trials for various types of cancer and autoimmune diseases. Additionally, future research could investigate the potential of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.

Applications De Recherche Scientifique

N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating its potential as a therapeutic agent. In cancer models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In autoimmune disease models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to reduce inflammation and immune cell activation, suggesting its potential as a treatment for diseases such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-pyridin-4-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(18-13-3-7-17-8-4-13)12-5-9-19(10-6-12)16(21)14-2-1-11-22-14/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLHNIIYDVDDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 2
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.